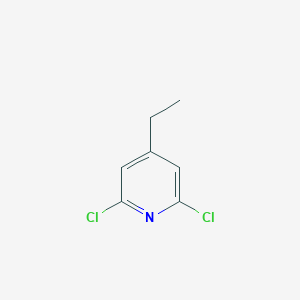

2,6-Dichloro-4-ethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2N |

|---|---|

Molecular Weight |

176.04 g/mol |

IUPAC Name |

2,6-dichloro-4-ethylpyridine |

InChI |

InChI=1S/C7H7Cl2N/c1-2-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3 |

InChI Key |

MZFTWMNZFCYVFH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=C1)Cl)Cl |

Origin of Product |

United States |

The Significance of Halogenated Pyridine Scaffolds in Organic Synthesis

Halogenated pyridine (B92270) scaffolds are foundational building blocks in the realm of organic synthesis, prized for their versatility and predictable reactivity. google.comyoutube.com The presence of halogen atoms on the pyridine ring serves multiple crucial functions. Firstly, halogens, particularly chlorine and bromine, act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netyoutube.com This allows for the straightforward introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates, to build molecular complexity. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the C2 and C4 positions particularly susceptible to nucleophilic attack, a feature that is further enhanced by the presence of halogens. youtube.com

Secondly, these halogenated derivatives are key substrates for a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govwikipedia.orgyoutube.com These reactions provide powerful and reliable methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the pyridine core to other aromatic, heteroaromatic, or alkyl fragments. wikipedia.org The ability to selectively react one halogen over another in di- or polyhalogenated pyridines adds another layer of synthetic control. nih.govresearchgate.net This strategic utility has cemented halogenated pyridines as indispensable intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. google.com

An Overview of 2,6 Dichloro 4 Ethylpyridine As a Versatile Intermediate

2,6-Dichloro-4-ethylpyridine is a polysubstituted pyridine (B92270) derivative that combines several key features, making it a highly adaptable intermediate for synthetic chemists. Its structure features a pyridine ring substituted with two chlorine atoms at the C2 and C6 positions and an ethyl group at the C4 position. This specific arrangement of functional groups provides multiple handles for sequential and selective chemical transformations.

The primary utility of this compound stems from the reactivity of the two chlorine atoms. These positions are activated towards nucleophilic aromatic substitution (SNAr), allowing for their replacement by a variety of nucleophiles. youtube.comyoutube.com Furthermore, the chlorine atoms are ideal participants in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov Research on analogous 2,6-dichloropyridines demonstrates that these reactions can often be performed with high regioselectivity, allowing for the stepwise functionalization of the C2 and C6 positions. researchgate.net The ethyl group at the C4 position, while less reactive than the chloro-substituents, offers potential for further modification through reactions such as benzylic halogenation or oxidation under specific conditions, adding to the compound's synthetic potential.

The physical and chemical properties of this compound, while not extensively documented in dedicated studies, can be inferred from closely related analogs.

| Property | Value (Estimated/Analogous Data) |

| Molecular Formula | C7H7Cl2N |

| Molecular Weight | 176.05 g/mol |

| Appearance | Likely a colorless liquid or low-melting solid |

| Boiling Point | Higher than 2,6-dichloropyridine (B45657) (211-212 °C) due to the ethyl group |

| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) |

This table contains estimated data based on analogous compounds, as specific experimental values for this compound are not widely published.

The Research Landscape of Dichloropyridine Derivatives with Alkyl Substituents at the C4 Position

Traditional Synthetic Routes to Dichloropyridines

Traditional methods for the synthesis of dichloropyridines have long been established and are widely utilized in both academic and industrial settings. These approaches primarily rely on the chlorination of pre-existing pyridine derivatives, such as pyridinones or pyridinols, or the direct halogenation of the pyridine ring itself.

A common and effective strategy for introducing chlorine atoms at the 2 and 6 positions of a pyridine ring is through the chlorination of the corresponding 2,6-dihydroxypyridine (B1200036) or its tautomeric form, a pyridinone. The synthesis of the precursor, 4-ethyl-2,6-dihydroxypyridine, can be achieved through a condensation reaction. For instance, the reaction of ethyl malonate with ethyl acetoacetate (B1235776) in the presence of a base can lead to the formation of a substituted dihydroxypyridine ring.

Once the 4-ethyl-2,6-dihydroxypyridine precursor is obtained, it can be subjected to chlorination using various reagents. Phosphoryl chloride (POCl₃) is a frequently employed chlorinating agent for this transformation. The reaction typically involves heating the dihydroxypyridine with an excess of phosphoryl chloride, often in the presence of a base such as triethylamine (B128534) or pyridine to neutralize the generated HCl. Other chlorinating agents like phosphorus pentachloride (PCl₅) can also be used, sometimes in combination with phosphoryl chloride to enhance reactivity.

Direct halogenation of the pyridine ring is another approach to introduce chlorine atoms. However, the pyridine ring is generally electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. Direct chlorination of pyridine itself typically requires harsh conditions and can lead to a mixture of products.

For a more controlled reaction, the pyridine ring can be activated towards electrophilic substitution. One method is the use of pyridine-N-oxide derivatives. The N-oxide group increases the electron density in the pyridine ring, particularly at the 2, 4, and 6 positions, facilitating electrophilic attack. The 4-ethylpyridine (B106801) would first be oxidized to 4-ethylpyridine-N-oxide. This intermediate can then be chlorinated, with the N-oxide group directing the chlorination to the 2 and 6 positions. Subsequent deoxygenation of the N-oxide would yield the desired this compound.

Strategies for Introducing the Ethyl Substituent at C4

If the dichlorinated pyridine core is synthesized first, the ethyl group can be introduced at the C4 position via a cross-coupling reaction. Starting with 2,6-dichloropyridine (B45657), a variety of modern cross-coupling reactions can be employed. For example, a Negishi coupling reaction using an organozinc reagent, such as ethylzinc (B8376479) chloride, in the presence of a palladium catalyst can selectively introduce the ethyl group at the C4 position. Other cross-coupling reactions like Suzuki coupling (using an ethylboronic acid derivative) or Stille coupling (using an ethyltin reagent) are also viable options.

Alternatively, direct alkylation of a pyridine derivative can be considered. However, achieving regioselectivity at the C4 position can be challenging. One approach involves the use of a pre-functionalized pyridine. For instance, starting with 2,6-dichloro-4-iodopyridine, the iodo group can be selectively replaced with an ethyl group through a suitable cross-coupling reaction.

Directed functionalization offers a more precise method for introducing substituents onto the pyridine ring. One such strategy involves the use of directed ortho-metalation (DoM). However, for C4 functionalization, a related approach known as remote metalation can be utilized. This often requires the presence of a directing group on the pyridine ring that can facilitate deprotonation at the desired position.

Another strategy for directed functionalization involves the Chichibabin reaction, which typically introduces an amino group at the 2-position of the pyridine ring. While not directly applicable for introducing an ethyl group at C4, it highlights the principle of activating specific positions on the pyridine ring for nucleophilic substitution. A more relevant approach for C4 functionalization is the reaction of pyridine with organolithium or Grignard reagents in the presence of a suitable activating agent. For instance, the reaction of pyridine with an acyl chloride can form an N-acylpyridinium salt, which is then susceptible to nucleophilic attack at the C4 position by a Grignard reagent like ethylmagnesium bromide. Subsequent oxidation would then yield the 4-ethylpyridine derivative.

Advanced and Sustainable Synthetic Protocols

For the synthesis of this compound, this could involve the use of greener chlorinating agents to replace traditional reagents like phosphoryl chloride. For example, the use of N-chlorosuccinimide (NCS) in the presence of a suitable catalyst could offer a milder and more environmentally benign alternative for the chlorination of pyridinones.

Furthermore, catalytic C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings. This approach avoids the need for pre-functionalization of the starting material, thereby reducing the number of synthetic steps and improving atom economy. A hypothetical advanced synthesis could involve the direct C-H ethylation of 2,6-dichloropyridine at the C4 position using a specialized catalyst system. While still a developing area, such methods hold significant promise for the future of pyridine synthesis.

Catalytic Approaches in Dichloropyridine Synthesis

Catalysis is a cornerstone in the synthesis of halogenated pyridines, offering improved efficiency, selectivity, and milder reaction conditions. For the synthesis of dichloropyridines, catalysts are employed in both the chlorination steps and in subsequent functionalization reactions.

Metal catalysts are frequently used to control the regioselectivity of chlorination reactions. For example, the liquid-phase chlorination of 4-chlorotoluene (B122035) has been studied using various catalysts, including zeolites like K-L and conventional Lewis acids such as ferric chloride (FeCl₃), to direct the position of incoming chlorine atoms. researchgate.net Similar catalytic systems could be applied to the chlorination of 4-ethylpyridine to favor the formation of the 2,6-dichloro isomer.

Palladium-based catalysts are particularly prominent in the functionalization of dichloropyridines through cross-coupling reactions. These methods allow for the precise introduction of substituents, such as the ethyl group at the 4-position of a 2,6-dichloropyridine scaffold. Although not a direct synthesis of the title compound, the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine demonstrates the high regioselectivity that can be achieved in substituting one chlorine atom while leaving others intact, a principle directly applicable to modifying 2,4,6-trichloropyridine (B96486).

The table below highlights various catalytic systems relevant to dichloropyridine synthesis.

Table 2: Examples of Catalysis in Dichloropyridine and Derivative Synthesis

| Catalyst Type | Reaction | Application | Research Finding |

|---|---|---|---|

| Zeolite K-L | Liquid-phase chlorination | Selective chlorination of chlorotoluenes | Catalyzes selective formation of 2,4-dichlorotoluene (B165549) from 4-chlorotoluene. researchgate.net |

| Ferric Chloride (FeCl₃) | Cyclization | Green synthesis of triarylpyridines | An effective catalyst for the cyclization of ketoxime acetates and aldehydes. researchgate.net |

| Palladium (Pd) Complexes | Cross-coupling / Amination | Selective functionalization of dichloropyrimidines | Enables highly regioselective substitution at the C4-position of dichloropyrimidines. |

| Ruthenium (Ru) Complexes | Oxidation | Catalytic oxidation using chlorite | A ruthenium complex can catalyze the oxidation of alcohols using chlorite. rsc.org |

Green Chemistry Principles in Production Scale-Up

The large-scale production of specialty chemicals like this compound necessitates the integration of green chemistry principles to minimize environmental impact and enhance process safety and efficiency. These principles influence every stage of synthesis, from the choice of starting materials to the final purification steps.

Key green chemistry strategies applicable to dichloropyridine synthesis include:

Catalysis: As discussed, catalytic reactions are preferred over stoichiometric ones because they reduce waste by increasing atom economy and allowing for the use of less hazardous reagents under milder conditions. globalresearchonline.net Recyclable catalysts further enhance the sustainability of the process. nih.gov

Solvent Selection: Traditional organic solvents often pose environmental and health risks. globalresearchonline.net Green chemistry encourages the use of safer solvents, such as water or super-critical fluids, or solvent-free reaction conditions. For instance, solvent-free syntheses of triaryl pyridines have been developed using solid catalysts.

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govacs.org A comparison of microwave versus conventional heating for pyridine synthesis showed significantly shorter reaction times (2-7 minutes vs. several hours) and higher yields (82-94%) with the microwave method. nih.govacs.org

Renewable Feedstocks: A forward-looking green approach involves synthesizing pyridines from renewable resources. Research has demonstrated the production of pyridines from glycerol (B35011), a byproduct of biodiesel production, using zeolite catalysts. rsc.org This approach offers a sustainable alternative to petroleum-based feedstocks.

Waste Reduction: Designing synthetic routes that minimize byproducts and unnecessary derivatization steps is a core principle. globalresearchonline.net One-pot, multicomponent reactions, where several bonds are formed in a single operation, are an effective strategy for reducing waste, solvent use, and purification steps. nih.gov

The table below outlines the application of these principles in pyridine synthesis.

Table 3: Green Chemistry Principles in Pyridine Synthesis

| Green Chemistry Principle | Application Example | Benefit |

|---|---|---|

| Catalysis | Use of recyclable solid acid catalysts (e.g., Montmorillonite K10) for pyridine synthesis. | Reduces waste, avoids corrosive liquid acids, allows for easy catalyst separation and reuse. |

| Energy Efficiency | Microwave-assisted one-pot synthesis of pyridine derivatives. nih.govacs.org | Drastically reduces reaction time from hours to minutes and often improves product yield. nih.govacs.org |

| Use of Renewable Feedstocks | Thermo-catalytic conversion of glycerol and ammonia (B1221849) over zeolites to produce pyridines. rsc.org | Creates a sustainable production pathway from a renewable resource, reducing reliance on fossil fuels. rsc.org |

| Waste Prevention | One-pot, multicomponent reactions for assembling the pyridine ring. nih.gov | Increases process efficiency, minimizes solvent usage, and simplifies workup and purification. nih.gov |

| Safer Solvents | Performing reactions in water or under solvent-free conditions. | Eliminates the use of volatile and toxic organic solvents, improving safety and environmental profile. |

Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom and the two chlorine atoms. This activation facilitates the displacement of the chloro groups by a variety of nucleophiles. The positions C2 and C6 are particularly susceptible to nucleophilic attack.

Selective Halogen Displacement at C2 and C6 Positions

The chlorine atoms at the C2 and C6 positions of this compound are effective leaving groups in nucleophilic substitution reactions. The regioselectivity of these reactions can often be controlled by the choice of nucleophile and reaction conditions. While both chlorine atoms are activated, their equivalence can be broken by the steric and electronic influence of the 4-ethyl group and the nature of the attacking nucleophile.

In many instances, monosubstitution can be achieved, leading to either 2-chloro-6-substituted-4-ethylpyridine or, due to symmetry, the same product from attack at the C6 position. Disubstitution, where both chlorine atoms are replaced, is also possible, often requiring more forcing conditions or a higher concentration of the nucleophile.

The reactivity of dichloropyridines in SNAr reactions is a well-established principle. For instance, the synthesis of 2,6-dichloro-4-methoxypyridine (B106899) from 2,4,6-trichloropyridine demonstrates the selective displacement of a chlorine atom at the 4-position, highlighting the nuanced reactivity of substituted chloropyridines. chemicalbook.com

Reactions with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles

A wide array of nucleophiles can be employed to displace the chlorine atoms in this compound, leading to a diverse range of derivatives.

Carbon Nucleophiles: While less common, organometallic reagents can act as carbon nucleophiles in reactions with chloropyridines. For instance, Grignard reagents have been used to introduce alkyl and aryl groups at the 2-position of pyridine N-oxides. organic-chemistry.org The direct reaction with 2,6-dichloropyridines can be more challenging but offers a route to C-C bond formation.

Nitrogen Nucleophiles: Amines are common nucleophiles in SNAr reactions with chloropyridines. The reaction of 2,6-dichloropyridine with various amines can lead to mono- or di-aminated products. For example, the synthesis of 4-amino-2,6-dichloropyridine (B16260) derivatives has been achieved through a sequence of reactions starting from 2,6-dichloropyridine, indicating the feasibility of introducing nitrogen nucleophiles onto the dichloropyridine scaffold. wikipedia.org

Oxygen Nucleophiles: Alkoxides and hydroxides are effective oxygen nucleophiles. The reaction of 2,4,6-trichloropyridine with sodium methoxide (B1231860) selectively yields 2,6-dichloro-4-methoxypyridine, demonstrating the utility of alkoxides in displacing chlorine on the pyridine ring. chemicalbook.com It is expected that this compound would react similarly with various oxygen nucleophiles to yield the corresponding ethers or pyridones.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and readily displace chlorine atoms from activated heterocyclic rings. These reactions are valuable for the synthesis of sulfur-containing heterocyclic compounds.

The following table summarizes the expected reactivity of this compound with various nucleophiles, based on the known reactivity of similar dichloropyridines.

| Nucleophile Type | Example Nucleophile | Expected Product(s) |

| Carbon | Grignard Reagents (e.g., MeMgBr) | 2-Chloro-6-methyl-4-ethylpyridine, 2,6-Dimethyl-4-ethylpyridine |

| Nitrogen | Ammonia, Primary/Secondary Amines | 2-Amino-6-chloro-4-ethylpyridine, 2,6-Diamino-4-ethylpyridine |

| Oxygen | Sodium Methoxide (NaOMe) | 2-Chloro-6-methoxy-4-ethylpyridine, 2,6-Dimethoxy-4-ethylpyridine |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-Chloro-6-(phenylthio)-4-ethylpyridine, 2,6-Bis(phenylthio)-4-ethylpyridine |

Functional Group Transformations of the Ethyl Moiety

The ethyl group at the 4-position of the pyridine ring offers another site for chemical modification, distinct from the reactions on the heterocyclic core.

Oxidation and Reduction Pathways of the Ethyl Group

Oxidation: The ethyl group can be oxidized to various functional groups. The benzylic-like position of the methylene (B1212753) group makes it susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the ethyl group can be converted to a vinyl group, an acetyl group, or a carboxylic acid. For instance, the oxidation of 2,6-lutidine (2,6-dimethylpyridine) can yield dipicolinic acid (pyridine-2,6-dicarboxylic acid). wikipedia.org A similar oxidation of the ethyl group in this compound would be expected to yield 2,6-dichloropyridine-4-carboxylic acid. Milder oxidation could potentially lead to 2,6-dichloro-4-acetylpyridine.

Reduction: The pyridine ring itself is susceptible to reduction under various conditions, which can lead to piperidine (B6355638) derivatives. researchgate.net However, selective reduction of the ethyl group without affecting the aromatic ring is generally not a common transformation. Conversely, the pyridine ring can be reduced while leaving the ethyl group intact.

Further Functionalization of the Ethyl Side Chain

The ethyl side chain can be a handle for further synthetic modifications. For example, benzylic C-H functionalization of methylpyridines is a known process. researchgate.net By analogy, the methylene group of the ethyl substituent in this compound could be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles. This would allow for the introduction of a wide range of functional groups at the benzylic position of the ethyl chain.

Another potential transformation is the conversion of the ethyl group into a vinyl group through dehydrogenation. The resulting 2,6-dichloro-4-vinylpyridine would be a valuable monomer for polymerization and a versatile intermediate for further reactions such as Heck or Suzuki couplings.

The following table outlines potential transformations of the ethyl group:

| Reaction Type | Reagent/Conditions | Potential Product |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | 2,6-Dichloropyridine-4-carboxylic acid |

| Oxidation | Mild Oxidizing Agent | 2,6-Dichloro-4-acetylpyridine |

| Dehydrogenation | Catalyst, High Temperature | 2,6-Dichloro-4-vinylpyridine |

| Benzylic Functionalization | Strong Base, Electrophile (E+) | 2,6-Dichloro-4-(1-E-ethyl)pyridine |

Cycloaddition and Annulation Reactions

The pyridine ring, being electron-deficient, can participate in cycloaddition reactions, although these are generally less common than for electron-rich aromatic systems.

Cycloaddition Reactions: Dichloropyridines can potentially act as dienophiles or heterodienes in Diels-Alder reactions, although this reactivity is not extensively documented for this compound itself. The electron-withdrawing nature of the chloro-substituents and the ring nitrogen would influence the frontier molecular orbitals and thus the feasibility and regioselectivity of such reactions. More common are [3+2] cycloadditions with 1,3-dipoles. wikipedia.org

Formation of Fused Heterocyclic Ring Systems

The presence of two reactive chlorine atoms in this compound provides a valuable platform for the synthesis of fused heterocyclic ring systems. This is typically achieved through reactions with binucleophiles, where each nucleophilic center displaces one of the chlorine atoms, leading to the formation of a new ring fused to the pyridine core. While specific examples utilizing this compound are not extensively documented, the reactivity can be inferred from analogous reactions with other substituted 2,6-dichloropyridines.

One common strategy involves the reaction with hydrazine (B178648) or its derivatives to form pyrazolo[3,4-b]pyridine systems. In a typical reaction, one chlorine atom is first displaced by a hydrazine molecule, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine displaces the second chlorine atom. The reaction of a pyridine-2(1H)-thione derivative with hydrazine hydrate (B1144303), for instance, has been shown to yield a 3-amino-1H-pyrazolo[3,4-b]pyridine derivative in good yield. researchgate.net This suggests that this compound would likely react in a similar manner to afford a 3-chloro-4-ethyl-1H-pyrazolo[3,4-b]pyridine, which could be further functionalized.

Similarly, reactions with other binucleophiles such as ethylenediamine (B42938) or 2-aminoethanol can be expected to yield the corresponding fused-ring systems. For example, condensation reactions between diones and ethylenediamine are a known method for creating pyrazino-fused aromatic systems. nih.gov This principle can be extended to this compound, where reaction with ethylenediamine would be expected to produce a dihydropyrazino[2,3-b]pyridine derivative.

The synthesis of imidazo[4,5-b]pyridines from substituted dichloropyridines further illustrates this synthetic strategy. For example, 2,6-disubstituted imidazo[4,5-b]pyridines have been prepared starting from 5-bromo-2-chloro-3-nitropyridine, demonstrating the feasibility of building the imidazole (B134444) ring through sequential nucleophilic substitutions. bris.ac.uk

The following table summarizes analogous reactions used to form fused heterocyclic systems, which can be extrapolated to this compound.

Table 1: Analogous Reactions for the Formation of Fused Heterocyclic Systems

| Starting Material Analogue | Reagent | Fused Product Type | Reference |

|---|---|---|---|

| Pyridine-2(1H)-thione derivative | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine | researchgate.net |

| Phenanthroline-5,6-dione | Ethylenediamine | Pyrazino[2,3-f]phenanthroline | nih.gov |

| 5-Bromo-2-chloro-3-nitropyridine | Methylamine, then reduction and cyclization | Imidazo[4,5-b]pyridine | bris.ac.uk |

These examples collectively suggest that this compound is a viable precursor for a range of fused heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

Construction of Spirocyclic Pyridine Derivatives

The construction of spirocyclic systems where a carbon of a cycloalkane is attached to the C4 position of a pyridine ring is a synthetically challenging endeavor. For this compound, the direct construction of a spirocyclic moiety at the C4 position is not a well-documented transformation in the scientific literature. The primary challenge lies in creating a quaternary spirocyclic center at a position that is not directly activated for substitution.

General strategies for the synthesis of spirocyclic pyridines often involve either the construction of the pyridine ring onto a pre-existing spirocyclic framework or the dearomatization of a pyridine derivative to facilitate spirocyclization. For instance, an electrophile-induced dearomative semi-pinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines has been reported for the synthesis of spirocyclic dihydropyridines. nih.govresearchgate.net This method, however, requires a specific functional group at the 4-position that is not present in this compound.

Another approach involves the intramolecular alkylation of a pyridine derivative bearing a suitable tether at the 4-position. This would necessitate the initial functionalization of the ethyl group of this compound to introduce a side chain with a terminal leaving group, which could then undergo an intramolecular cyclization. However, specific examples of this strategy being applied to this compound or closely related analogues to form a spirocycle at the C4 position are not readily found in the literature.

While various methods exist for the synthesis of spirocycles, including those incorporating a piperidine ring, these methods often start from precursors other than 4-alkyl-2,6-dichloropyridines. For example, the condensation of amines with 1,5-dialdehydes bearing a carbocycle in the backbone is a known method for accessing dihydropyridine (B1217469) spirocycles. researchgate.net

Advanced Applications of 2,6 Dichloro 4 Ethylpyridine in Chemical Synthesis

Role as an Intermediate in Agrochemical Development

The pyridine (B92270) ring is a core component in numerous highly effective pesticides, often referred to as a "chip" of the industry due to its versatility and favorable environmental profile. google.com Chlorinated pyridines, in particular, are fundamental starting materials for a range of agrochemicals. epo.org

2,6-Dichloropyridine (B45657) and its derivatives are established intermediates in the synthesis of major agrochemicals. made-in-china.com For instance, 2,6-dichloropyridine can be further chlorinated to produce 2,3,5,6-tetrachloropyridine, a key precursor for the widely used insecticide, chlorpyrifos. google.comchemicalbook.com The reaction pathway involves the displacement of the chlorine atoms by other functional groups to build the final active molecule.

Research has also demonstrated the utility of related structures in creating potent fungicides. A Japanese patent describes the synthesis of (2,6-dichloropyridin-4-yl)methanol as a crucial intermediate for producing pyridinemethanol derivatives that exhibit a broad spectrum of plant disease control. google.com The reduction of a methyl carboxylate at the 4-position to a methanol (B129727) group is a key step, highlighting how modifications at this position are integral to creating the final agrochemical. google.com This indicates that a 4-ethyl group, as in 2,6-dichloro-4-ethylpyridine, would similarly influence the synthetic route and final properties of a novel pesticide.

The design of new agrochemicals often involves the structural modification of known scaffolds to enhance efficacy, selectivity, or environmental safety. The 2,6-dichloropyridine framework serves as an excellent platform for this "intermediate derivatization method." By reacting the dichloropyridine core with various nucleophiles, chemists can generate large libraries of novel compounds for screening.

For example, studies on the synthesis of insecticidal agents have shown that introducing chlorine atoms to a parent molecule can be critical for bioactivity. nih.gov The reactions of 2,6-dichloro-4-trichloromethylpyridine with nucleophiles proceed by the expected displacement of the ring's chlorine atoms, demonstrating the reliability of this scaffold in building complex molecules. rsc.org The presence of a 4-ethyl group would be a deliberate design choice to modify the lipophilicity and electronic nature of the resulting molecule, potentially leading to new and patentable active ingredients.

Building Block in Pharmaceutical Intermediate Synthesis

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a vast number of bioactive compounds and approved drugs. wikipedia.org The 2,6-dichloropyridine core is a key starting material for synthesizing complex pharmaceutical ingredients. google.comchemicalbook.com

2,6-Dichloropyridine is a documented precursor to several important pharmaceutical agents. Its utility is showcased in the synthesis of the antibiotic enoxacin, the antifungal liranaftate, and the anxiolytic drug anpirtoline. wikipedia.org It is also used in the preparation of triazolo and imidazo (B10784944) potassium channel antagonists, which function as antiarrhythmic agents. made-in-china.comchemicalbook.com

The synthesis of these compounds relies on the reactivity of the C-Cl bonds. For example, 2-amino-6-chloropyridine, a versatile intermediate for further pharmaceutical synthesis, can be prepared from 2,6-dichloropyridine by reacting it with hydrazine (B178648) hydrate (B1144303) followed by a reduction step. psu.edu This transformation provides a building block with a nucleophilic amino group and a remaining chlorine atom that can be used for subsequent chemical modifications.

In modern drug discovery, the ability to rapidly synthesize diverse libraries of related compounds is essential for identifying promising drug candidates. The 2,6-dichloropyridine structure is an ideal scaffold for this purpose. The two chlorine atoms provide reactive handles that can be independently or simultaneously substituted, allowing for the creation of a wide range of derivatives from a single starting material.

Nucleophilic aromatic substitution (SNAr) reactions are commonly employed on symmetrically substituted dichloropyrimidine derivatives, a related class of heterocycles, to build complex systems. mdpi.com Similar principles apply to 2,6-dichloropyridine, where reactions with various amines, alcohols, or thiols can introduce diverse side chains, leading to new drug-like molecules. rsc.org The 4-ethyl group in this compound would serve to fine-tune the steric and electronic properties of the resulting drug candidates, potentially improving their binding affinity to biological targets.

Contributions to Materials Science and Specialty Chemicals

Beyond life sciences, dichloropyridine derivatives are valuable in the fields of materials science and the production of specialty chemicals.

Research has shown that 2,6-dichloropyridine-3,5-dicarbonitrile (B170279) can be used in the synthesis of supramolecular structures and cage molecules. nih.gov These complex assemblies are important tools for studying molecular encapsulation and host-guest interactions, which are key areas of research in advanced materials. The synthesis involves displacing the chlorine atoms to construct larger, well-defined molecular architectures. nih.gov

In the realm of specialty chemicals, 2,6-dichloropyridine is a reported starting material for the synthesis of musk pyridine, which is used as a synthetic fragrance to replace natural musk. google.comchemicalbook.com This application highlights the role of the dichloropyridine core in creating high-value chemicals for the consumer products industry.

Table 2: Examples of Reactions and Products from 2,6-Dichloropyridine Derivatives

| Precursor | Reagent(s) | Product Type | Application |

|---|

Incorporation into Polymeric Structures

The bifunctional nature of this compound, with two reactive chlorine atoms, positions it as a promising monomer for polycondensation reactions. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, allowing for the formation of covalent bonds with suitable co-monomers. This reactivity is the cornerstone for its potential incorporation into various polymer backbones, leading to materials with tailored properties.

For instance, in the synthesis of poly(ether-pyridine)s, this compound can be reacted with aromatic diols, such as bisphenol A, in the presence of a base. The resulting polymers would feature the 4-ethylpyridine (B106801) unit integrated into the main chain, which could influence the polymer's solubility, thermal stability, and mechanical properties. The ethyl group, in particular, may enhance solubility in organic solvents compared to unsubstituted analogues.

Similarly, reaction with diamines, such as hexamethylenediamine, would yield poly(aminopyridine)s. The pyridine nitrogen atom within the polymer chain offers a site for post-polymerization modification, such as quaternization or coordination with metal ions, opening avenues for the development of functional materials like ion-exchange resins or polymer-supported catalysts.

Table 1: Hypothetical Polycondensation Reactions of this compound

| Co-monomer | Polymer Type | Potential Properties |

| Bisphenol A | Poly(ether-pyridine) | Enhanced solubility, thermal stability |

| Hexamethylenediamine | Poly(aminopyridine) | Post-polymerization modification sites |

| 1,4-Benzenedithiol | Poly(thiother-pyridine) | High refractive index, metal-binding |

Synthesis of Functional Organic Materials

The unique substitution pattern of this compound offers multiple handles for the synthesis of complex functional organic materials. The reactivity of the chloro groups and the ethyl group can be selectively exploited to build intricate molecular architectures.

One potential application lies in the synthesis of fluorescent materials. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, the chlorine atoms can be replaced with aryl or heteroaryl groups. wikipedia.org The introduction of extended π-conjugated systems can lead to the formation of dyes with interesting photophysical properties. The 4-ethyl group can be further functionalized, for example, through benzylic bromination followed by substitution, to attach other functional moieties or to tune the electronic properties of the molecule.

Furthermore, the pyridine core itself is a key component in many electronically active organic materials. By strategically replacing the chlorine atoms with electron-donating or electron-withdrawing groups, the electronic character of the pyridine ring can be modulated, making it a potential component in materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 2: Potential Functionalization Reactions for Organic Material Synthesis

| Reaction Type | Reagent | Resulting Functionality | Potential Application |

| Suzuki Coupling | Arylboronic acid | Biarylpyridine | Fluorescent dyes, OLED materials |

| Sonogashira Coupling | Terminal alkyne | Alkynylpyridine | Conjugated materials, molecular wires |

| Buchwald-Hartwig Amination | Arylamine | Diarylaminopyridine | Hole-transport materials |

| Benzylic Oxidation | KMnO₄ | 4-Acetyl-2,6-dichloropyridine | Precursor for further synthesis |

Utilization in Ligand and Catalyst Development

Pyridine-Based Ligands for Transition Metal Catalysis

The 2,6-disubstituted pyridine framework is a cornerstone of ligand design in transition metal catalysis, particularly for forming pincer-type ligands. This compound serves as an excellent precursor for the synthesis of such ligands. The chlorine atoms can be displaced by a variety of nucleophiles bearing donor atoms like phosphorus, nitrogen, or sulfur to create tridentate ligands.

For example, reaction with two equivalents of diphenylphosphine (B32561) lithium (LiPPh₂) would yield a PNP-type pincer ligand. Such ligands are known to stabilize a wide range of transition metals in various oxidation states and are employed in catalysis for reactions like hydrogenation, dehydrogenation, and C-C bond formation. The 4-ethyl group, while not directly involved in coordination, can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity.

Table 3: Exemplary Pincer Ligands Derived from this compound

| Nucleophile | Ligand Type | Potential Metal Complexes | Catalytic Applications |

| Diphenylphosphine | PNP | Ru, Fe, Ni, Pd | Hydrogenation, Dehydrogenation |

| Pyrazole | NNN | Co, Cu, Zn | Polymerization, Oxidation |

| Thiophenol | SNS | Rh, Ir | Hydroformylation, C-H activation |

Exploration of Organocatalytic Applications

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential Lewis basic site for organocatalysis. While the electron-withdrawing nature of the two chlorine atoms reduces the basicity of the pyridine nitrogen, it can still function as a catalyst in certain reactions.

For instance, it could potentially catalyze acyl transfer reactions, similar to 4-dimethylaminopyridine (B28879) (DMAP), although likely with lower efficacy due to its reduced nucleophilicity. The steric hindrance provided by the chloro and ethyl groups might also impart unique selectivities in certain transformations.

Moreover, the pyridine ring can be transformed into a pyridinium (B92312) salt, which can act as a phase-transfer catalyst or be utilized in reactions proceeding through N-heterocyclic carbene (NHC)-like intermediates after deprotonation, although the latter would be challenging with the existing substitution pattern. The exploration of its potential in asymmetric catalysis, perhaps through the introduction of chiral substituents via modification of the ethyl group, remains an open area for investigation.

Spectroscopic and Analytical Characterization Methodologies for 2,6 Dichloro 4 Ethylpyridine and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis

The vibrational spectra of pyridine (B92270) and its derivatives have been extensively studied. cdnsciencepub.com For 2,6-dichloro-4-ethylpyridine, the key vibrational modes are associated with the pyridine ring, the C-Cl bonds, and the ethyl substituent.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations of the pyridine moiety are expected in the 1600-1400 cm⁻¹ region. The substitution pattern influences the exact frequencies and intensities of these bands. For instance, in 2,3-dichloropyridine, an intense band for C-C stretching is calculated at 1533 cm⁻¹.

C-Cl Vibrations: The carbon-chlorine stretching vibrations are typically observed in the fingerprint region of the infrared spectrum, generally between 800 and 600 cm⁻¹. The presence of two chlorine atoms at the 2 and 6 positions will give rise to both symmetric and asymmetric stretching modes.

Ethyl Group Vibrations: The ethyl group will exhibit characteristic C-H stretching vibrations from the methyl and methylene (B1212753) groups, typically in the 2850-3000 cm⁻¹ range. Bending vibrations for the ethyl group will appear at lower frequencies.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign the observed vibrational frequencies to specific normal modes of the molecule. tandfonline.com Such computational studies on related molecules like 2-amino-3,5-dichloropyridine (B145740) have shown good agreement between calculated and experimental spectra, aiding in the detailed interpretation of the vibrational data. tandfonline.com

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Pyridine Ring | Ring Stretching | 1600 - 1400 |

| Ring Breathing | ~1000 | |

| C-H Bending (in-plane) | 1300 - 1000 | |

| C-H Bending (out-of-plane) | 900 - 700 | |

| C-Cl | Stretching | 800 - 600 |

| Ethyl Group | C-H Stretching (CH₃, CH₂) | 2975 - 2850 |

| CH₃ Bending (asymmetric) | ~1460 | |

| CH₂ Scissoring | ~1450 | |

| CH₃ Bending (symmetric) | ~1380 |

This table is illustrative and based on general spectroscopic principles and data from related pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl group.

Aromatic Protons: The two equivalent protons on the pyridine ring at the 3 and 5 positions will appear as a singlet in the aromatic region (typically δ 7.0-8.5 ppm). For comparison, the protons of 2,6-dichloropyridine (B45657) appear as a multiplet in this region. chemicalbook.com In 2,6-dichloro-4-(trifluoromethyl)pyridine (B123652), the two aromatic protons give a singlet. tcichemicals.com

Ethyl Group Protons: The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The methylene quartet will be downfield from the methyl triplet due to the proximity to the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule.

Pyridine Ring Carbons: The pyridine ring will show three distinct signals. The carbons bearing the chlorine atoms (C2 and C6) are expected to be significantly downfield. The carbon attached to the ethyl group (C4) and the carbons at the 3 and 5 positions will also have characteristic chemical shifts. In various substituted pyridines, the carbon chemical shifts are sensitive to the nature of the substituents. researchgate.net

Ethyl Group Carbons: Two signals will be observed for the ethyl group, corresponding to the methylene and methyl carbons.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

| Atom | NMR Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3, H-5 | ¹H | ~7.2 - 7.5 | Singlet |

| -CH₂- | ¹H | ~2.7 - 2.9 | Quartet |

| -CH₃ | ¹H | ~1.2 - 1.4 | Triplet |

| C-2, C-6 | ¹³C | ~150 - 155 | Singlet |

| C-4 | ¹³C | ~155 - 160 | Singlet |

| C-3, C-5 | ¹³C | ~120 - 125 | Singlet |

| -CH₂- | ¹³C | ~28 - 32 | Singlet |

| -CH₃ | ¹³C | ~13 - 16 | Singlet |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions. Data for similar compounds like 4-ethylpyridine (B106801) and other dichloropyridines were considered for these estimations. chemicalbook.comspectrabase.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For derivatives, HRMS is equally crucial in confirming their structures. For example, the high-resolution mass spectrum of 2-[(2,6-dichloro-4-methyl)phenyl]pyridine showed a calculated m/z for [M+H]⁺ of 238.0190, with the found value being 238.0198, confirming its elemental composition. rsc.org

Hyphenated Techniques (GC-MS, LC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of this compound in complex mixtures.

GC-MS: Given the likely volatility of this compound, GC-MS is a well-suited technique for its analysis. The gas chromatograph separates the compound from impurities, and the mass spectrometer provides a mass spectrum for identification. The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. libretexts.orgresearchgate.net

LC-MS: For less volatile or thermally labile derivatives of this compound, LC-MS is the preferred method. The liquid chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This technique is widely used for the analysis of a variety of organic compounds in different matrices. epa.govnih.gov

Derivatization Strategies for Enhanced MS Detectability

In some cases, derivatization may be employed to improve the chromatographic behavior or enhance the ionization efficiency of a compound for MS analysis. While this compound itself may not require derivatization for GC-MS, certain derivatives or metabolites could benefit from such a strategy. Derivatization can introduce a more readily ionizable group or a fragment that is more easily detected. For instance, in the analysis of vitamin D metabolites by LC-MS/MS, chemical derivatization is used to increase the ionization efficiency and improve the selectivity of the separation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the pyridine ring system.

The electronic spectrum of pyridine exhibits π-π* and n-π* transitions. aip.org Substitution on the pyridine ring can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε). The presence of the two chloro substituents and the ethyl group will influence the energy of the molecular orbitals and thus the wavelengths of these electronic transitions.

In substituted pyridines, the π-π* transition is often observed, and its position can be shifted by coordination to Lewis acid sites. rsc.org The study of 2,6-dichloro-3-nitropyridine (B41883) showed electronic transitions that were analyzed using time-dependent density functional theory (TD-DFT), which can be a valuable tool in interpreting the spectra of such compounds. researchgate.net

Complexation of this compound with metal ions can be monitored using UV-Vis spectroscopy. The formation of a complex often results in a significant change in the electronic spectrum, such as the appearance of new charge-transfer bands. These changes can be used to study the stoichiometry and stability of the resulting complexes.

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Isolation

The purity assessment and isolation of this compound and its derivatives are critical steps in its synthesis, quality control, and characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. They allow for the effective separation of the target compound from starting materials, by-products, and other impurities, ensuring a high degree of purity for subsequent applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is non-polar, while the mobile phase is polar.

Purity Assessment:

For the purity assessment of this compound, an analytical HPLC system is employed. The principle relies on the differential partitioning of the sample components between the stationary and mobile phases. Due to its non-polar nature, this compound will have a strong affinity for the non-polar stationary phase and will be retained longer than more polar impurities when a polar mobile phase is used. The retention time is a characteristic parameter for a specific compound under defined chromatographic conditions.

The purity of a sample is determined by comparing the peak area of the main component (this compound) to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal or no other peaks present. The development of a successful HPLC method involves the careful selection of the column, mobile phase composition, and detector. libretexts.orgyoutube.com

A typical analytical HPLC method for the purity assessment of this compound could involve a C18 column, which is a common reversed-phase column with octadecylsilyl groups bonded to a silica (B1680970) support. chromforum.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. libretexts.orgresearchgate.netnih.gov The addition of a small amount of acid, like trifluoroacetic acid (TFA) or phosphoric acid, can improve peak shape and resolution, especially for pyridine-containing compounds. chromforum.org UV detection is suitable for aromatic compounds like this compound.

Interactive Data Table: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-10 minutes |

Isolation:

For the isolation of this compound from a reaction mixture, preparative HPLC is utilized. The principles are the same as analytical HPLC, but the scale is larger to handle greater quantities of material. Preparative HPLC columns have a larger diameter and can be loaded with a higher sample volume. The goal is to collect the fraction containing the purified compound as it elutes from the column. The mobile phase composition may need to be optimized to achieve the best separation and recovery of the target compound.

Gas Chromatography (GC) for Purity Assessment and Isolation

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound is a relatively volatile compound, GC is a highly suitable method for its purity assessment and can also be adapted for its isolation on a smaller scale.

Purity Assessment:

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of the column. The choice of the stationary phase is crucial for achieving good separation. For halogenated and aromatic compounds like this compound, a variety of capillary columns with different polarities can be used. A common choice is a non-polar or mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase.

A flame ionization detector (FID) is commonly used for the detection of organic compounds and provides high sensitivity. The purity of the this compound sample is determined by the relative peak areas in the resulting chromatogram.

Interactive Data Table: Illustrative GC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1-2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Temperature Program | Initial 100 °C, ramp to 250 °C at 10 °C/min |

| Injection Mode | Split |

Isolation:

Preparative GC can be used for the isolation of small quantities of highly pure this compound. This technique employs larger diameter columns and a collection system to trap the eluting compound. While not as common as preparative HPLC for larger scale purifications, preparative GC is an excellent method for obtaining very high purity material for reference standards or further spectroscopic analysis. The separation of isomers, which can be challenging, is often effectively achieved using GC due to its high resolving power. core.ac.uk

Theoretical and Computational Investigations of 2,6 Dichloro 4 Ethylpyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the molecular world. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of molecules.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov DFT methods are used to calculate the electron density of a system to determine its energy and other properties. For 2,6-Dichloro-4-ethylpyridine, DFT calculations can reveal the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. The presence of two electronegative chlorine atoms and an electron-donating ethyl group on the pyridine (B92270) ring creates a unique electronic environment that can be precisely characterized by these methods.

Information regarding the size, shape, charge density distribution, and sites of chemical reactivity can be obtained by mapping the electron density isosurface with the molecular electrostatic potential (MEP). nih.gov

The ethyl group attached to the pyridine ring is not static; it can rotate around the C-C single bond, leading to different spatial arrangements known as conformations. youtube.com Conformational analysis aims to identify the most stable conformers, which are the ones that the molecule is most likely to adopt. This is achieved by calculating the potential energy of the molecule as a function of the dihedral angle of the ethyl group.

Geometry optimization is a computational process that finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure. The optimized geometry is crucial for accurate predictions of other molecular properties.

Below is a representative table of optimized geometric parameters for this compound, derived from typical values for related structures.

Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-Cl | 1.74 |

| C-N (in ring) | 1.34 |

| C-C (in ring) | 1.39 |

| C-C (ethyl) | 1.54 |

| C-H (ethyl) | 1.09 |

| **Bond Angles (°) ** | |

| Cl-C-C | 119.5 |

| C-N-C | 117.0 |

| C-C-C (in ring) | 120.0 |

| C-C-N (in ring) | 123.5 |

| C-C-C (ethyl) | 112.0 |

| **Dihedral Angle (°) ** |

Note: This data is illustrative and based on general values for similar chemical structures. Actual calculated values may vary depending on the level of theory and basis set used.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. nih.govnih.gov A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the ethyl group, while the LUMO is likely to be distributed over the pyridine ring and the chlorine atoms, reflecting the sites for nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and serves to represent typical values obtained from DFT calculations.

Reaction Mechanism Predictions and Energetic Profiling

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify key intermediates and transition states, and to calculate the energy changes that occur along the reaction pathway.

The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to nucleophilic substitution reactions. Computational modeling can be used to explore different substitution pathways, for example, with nucleophiles such as amines or alkoxides. These models can predict whether the reaction proceeds through a direct displacement mechanism or a more complex pathway involving intermediates. For halogenated heterocyclic compounds, the selection of the appropriate LUMO or LUMO+1 is crucial for correlating with observed reactivity trends in nucleophilic substitution. wuxibiology.com

A transition state is the highest energy point along the reaction coordinate, representing the "peak" of the energy barrier that must be overcome for a reaction to occur. ims.ac.jp Characterizing the geometry and energy of the transition state is crucial for understanding the reaction rate. Computational methods can be used to locate and characterize transition states for key reactions of this compound, such as nucleophilic aromatic substitution. libretexts.org

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Table 3: Illustrative Energetic Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nucleophile) | 0 |

| Transition State | +25 |

Note: This data is a hypothetical representation of an energetic profile for a typical nucleophilic substitution reaction.

Intermolecular Interactions and Supramolecular Chemistry

The arrangement of molecules in the solid state and their interactions in solution are governed by a complex interplay of non-covalent forces. In the case of this compound, its structural features—a heterocyclic aromatic ring, sterically hindering and electron-withdrawing chlorine substituents, and an electron-donating ethyl group—dictate its behavior in forming larger assemblies. The supramolecular chemistry of this compound is primarily influenced by the potential for hydrogen bonding and the possibility of proton transfer to form complex ionic species.

Hydrogen Bonding Networks Involving this compound

In a pure crystalline form, or in cocrystals with suitable hydrogen bond donors, this compound is expected to participate in various hydrogen bonding motifs. The ethyl group at the 4-position can also engage in weaker C-H···X interactions, where X could be a halogen, oxygen, or another nitrogen atom from a neighboring molecule. The chlorine atoms, while primarily electron-withdrawing, can also act as very weak hydrogen bond acceptors in certain contexts.

Theoretical studies on related pyridine derivatives provide insight into the likely nature of these interactions. For instance, in the crystal structure of dichlorobis-(4-ethylpyridine)-copper(II), the 4-ethylpyridine (B106801) ligand coordinates to the copper center, and the packing of the molecules is influenced by the ethyl groups. rsc.org While this is a metal complex, it illustrates the role of the ethyl group in directing intermolecular arrangements.

The formation of hydrogen-bonded networks can be predicted by considering the interplay between the primary nitrogen acceptor and various donors. In the presence of carboxylic acids or other strong hydrogen bond donors, a strong N···H-O bond would be the dominant interaction, likely leading to the formation of well-defined supramolecular synthons.

Table 1: Predicted Hydrogen Bonding Capabilities of this compound

| Interaction Type | Donor/Acceptor Role of this compound | Potential Partner Molecules | Expected Strength |

| N···H-X | Acceptor | Carboxylic acids, Alcohols, Water | Strong |

| C-H···N | Donor (from ethyl group) | Other pyridine molecules | Weak |

| C-H···Cl | Acceptor (from chlorine) | Molecules with activated C-H bonds | Very Weak |

Proton Transfer Phenomena and Complex Formation

The basicity of the pyridine nitrogen in this compound, though reduced by the inductive effect of the two chlorine atoms, is sufficient to enable proton transfer from strong acids. This phenomenon leads to the formation of a pyridinium (B92312) cation and the corresponding anion of the acid, resulting in a salt or an ionic complex.

Studies on similar systems, such as the complexes of 2,6-dichlorophenols with pyridines, have shown that the extent of proton transfer is dependent on the relative acidities of the proton donor and the pyridinium ion (the pKa difference), as well as the solvent environment. nih.gov Theoretical calculations, often employing Density Functional Theory (DFT), can model the potential energy surface for the proton transfer, revealing whether the most stable structure is a neutral hydrogen-bonded complex or a proton-transferred ion pair. nih.gov

For this compound, complex formation with a strong acid like hydrochloric acid would undoubtedly lead to the formation of the 2,6-dichloro-4-ethylpyridinium chloride salt. With weaker acids, a continuum of interactions is possible, from a simple hydrogen bond to partial proton transfer, and finally to a full ionic pair.

Research on the proton transfer complex between 3,4-diaminopyridine (B372788) and 2,6-dichloro-4-nitrophenol (B181596) demonstrates that a chemical reaction occurs, initiated by hydrogen bonding, followed by proton transfer. researchgate.netnih.gov This supports the likelihood of similar reactivity for this compound with sufficiently acidic partners.

Table 2: Theoretical Proton Transfer Complex Formation with this compound

| Acid Partner | Predicted Interaction | Resulting Complex | Supporting Evidence from Analogs |

| Strong Mineral Acids (e.g., HCl, HBr) | Complete Proton Transfer | 2,6-dichloro-4-ethylpyridinium halide salt | General principles of acid-base chemistry |

| Strong Carboxylic Acids (e.g., Trichloroacetic acid) | Likely Complete Proton Transfer | 2,6-dichloro-4-ethylpyridinium carboxylate | Studies on dichlorophenol-pyridine complexes nih.gov |

| Weaker Carboxylic Acids (e.g., Acetic Acid) | Equilibrium between hydrogen-bonded and proton-transferred states | Mixture or intermediate complex | DFT calculations on similar systems nih.gov |

| Phenols | Dependent on phenol (B47542) acidity (pKa) | Hydrogen-bonded complex or ion pair | Research on diaminopyridine-nitrophenol complexes researchgate.netnih.gov |

Environmental Fate and Degradation Studies of 2,6 Dichloro 4 Ethylpyridine

Environmental Distribution and Persistence in Various Compartments

The environmental distribution and persistence of 2,6-dichloro-4-ethylpyridine are expected to be influenced by the chemical characteristics imparted by its chlorine and ethyl substituents on the pyridine (B92270) ring. Generally, pyridine and its derivatives are recognized as environmental pollutants due to their industrial and agricultural applications. tandfonline.com Their fate in the environment is governed by a combination of abiotic and biotic processes. tandfonline.com

Chlorinated pyridines, in particular, are of environmental concern. The persistence of such compounds can be significant, with degradation rates influenced by the degree and position of chlorination. While specific data for this compound is absent, the general behavior of chlorinated aromatic compounds suggests a potential for persistence in various environmental compartments, including soil and water. The presence of chlorine atoms can increase a molecule's resistance to degradation.

Biotic Degradation Mechanisms

Biotic degradation, driven by microorganisms, is a crucial process for the removal of many organic pollutants from the environment.

Microbial Degradation in Soil and Aquatic Ecosystems

The microbial degradation of pyridine and its derivatives has been the subject of numerous studies. Bacteria capable of degrading pyridines are commonly found in soil and sludge. tandfonline.com The biodegradability of substituted pyridines is highly dependent on the nature and position of the substituents. tandfonline.com

Studies on alkylpyridines have shown that the position of the alkyl group can affect the rate of microbial attack, with isomers having a substituent at the 3-position being more resistant. nih.gov While this provides a general principle, the combined effect of two chlorine atoms and an ethyl group on the biodegradability of this compound is unknown. It is known that some bacteria can degrade pyridine through a pathway that involves a direct ring cleavage by a monooxygenase. nih.gov The degradation of chloropyridines by microorganisms has also been reported. For instance, a Paracoccus sp. strain was found to biodegrade 3,5,6-trichloro-2-pyridinol.

It is conceivable that microbial consortia in soil and aquatic environments could adapt to degrade this compound, likely initiating the process through hydroxylation or dehalogenation steps.

Identification of Biodegradation Products

The identification of biodegradation products is key to understanding the degradation pathway. For pyridine itself, the catabolic pathway in Arthrobacter sp. strain 68b has been elucidated, leading to the formation of succinic acid. nih.gov The degradation of 2-chloropyridine (B119429) has been shown to produce intermediates such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid. nih.gov

Based on analogy with other chlorinated aromatic compounds, the initial steps in the biodegradation of this compound could involve the enzymatic removal of the chlorine atoms, followed by hydroxylation of the pyridine ring. The ethyl group might also be a site for initial oxidation. Subsequent cleavage of the pyridine ring would likely lead to the formation of smaller, more readily metabolizable organic acids. However, without experimental evidence, the precise biodegradation products of this compound remain speculative.

Future Research Directions and Emerging Trends for 2,6 Dichloro 4 Ethylpyridine

Development of Novel and Efficient Synthetic Routes

The synthesis of 2,6-dichloropyridines has traditionally involved methods such as the direct chlorination of pyridine (B92270) or substituted pyridines. wikipedia.orggoogle.com However, these methods can sometimes lack selectivity and require harsh conditions. Future research will likely focus on developing more efficient and selective synthetic pathways to 2,6-dichloro-4-ethylpyridine.

One promising avenue is the exploration of catalytic cross-coupling reactions. For instance, methods for the selective C4-alkylation of 2,6-dichloropyridine (B45657) could be adapted. This might involve the use of organometallic reagents, such as ethyl Grignard or organozinc reagents, in the presence of a suitable transition metal catalyst. The challenge lies in achieving high regioselectivity to favor substitution at the C4 position.

| Starting Material | Reagents and Conditions | Potential Product | Reference |

| 2,6-dihydroxypyridine (B1200036) | POCl₃, Quinoline | 2,6-dichloropyridine | google.com |

| 2-chloropyridine (B119429) | Cl₂, 160-190 °C, photoinitiation | 2,6-dichloropyridine | google.com |

| Pyridine | Chlorine | 2-chloropyridine (intermediate) | wikipedia.org |

This table presents examples of synthetic routes for the parent 2,6-dichloropyridine, which could be adapted for the synthesis of its 4-ethyl derivative.

Exploration of Expanded Reactivity and Derivatization Potential

The two chlorine atoms in this compound are expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. Future research should systematically explore the reactivity of this compound with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. Understanding the regioselectivity of these reactions will be crucial. The presence of the electron-donating ethyl group at the C4 position may influence the reactivity of the C2 and C6 positions compared to unsubstituted 2,6-dichloropyridine.

Derivatization of the ethyl group itself presents another avenue for creating a diverse library of new compounds. This could involve reactions such as benzylic bromination followed by substitution, or oxidation of the ethyl group to an acetyl or carboxylic acid moiety. These transformations would provide access to a host of new derivatives with potentially interesting biological or material properties. The resulting functionalized pyridines could serve as key intermediates in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals. google.com

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. Future research on this compound should leverage advanced computational modeling to establish structure-activity relationships (SAR). acs.orgnih.govnih.gov

Density Functional Theory (DFT) calculations can be employed to determine the electronic structure, molecular geometry, and vibrational frequencies of the molecule. These calculations can provide insights into the reactivity of the different positions on the pyridine ring and help predict the outcomes of various chemical reactions. For instance, calculating the partial atomic charges and frontier molecular orbitals can help rationalize the regioselectivity observed in nucleophilic substitution reactions.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of this compound derivatives to correlate their structural features with their biological activity or material properties. nih.gov This would involve generating a set of molecular descriptors (e.g., steric, electronic, and lipophilic parameters) and using statistical methods to build predictive models. Such models can accelerate the discovery of new compounds with desired functionalities, be it for pharmaceutical or material science applications.

Sustainable and Green Chemical Synthesis Innovations

The principles of green chemistry are increasingly important in chemical synthesis. rsc.orgnih.govbiosynce.comscilit.comacs.orgnih.govnih.govscirp.orgmdpi.com Future research should focus on developing sustainable and environmentally benign methods for the synthesis of this compound and its derivatives.

This includes the use of greener solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. scilit.com Microwave-assisted organic synthesis is another promising green technology that can significantly reduce reaction times and energy consumption. nih.govacs.org The development of reusable catalysts, such as solid-supported catalysts or nanocatalysts, can also contribute to making the synthesis more sustainable by simplifying product purification and reducing waste. nih.govscirp.org

Atom-economical reactions, which maximize the incorporation of all starting materials into the final product, should also be a key consideration. Research into catalytic C-H activation for the direct ethylation of a 2,6-dichloropyridine precursor would be a prime example of an atom-economical approach.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |

| Use of Safer Solvents | Replacing chlorinated solvents with water or ionic liquids. scilit.com | Reduced toxicity and environmental impact. |

| Energy Efficiency | Employing microwave-assisted synthesis. nih.govacs.org | Faster reactions and lower energy consumption. |

| Catalysis | Developing reusable solid-supported or nanocatalysts. nih.govscirp.org | Simplified purification and waste reduction. |

| Atom Economy | Exploring C-H activation for direct ethylation. | Minimized waste and increased efficiency. |

Discovery of Untapped Application Domains in Emerging Technologies

While the direct applications of this compound are not yet established, the broader class of substituted pyridines has found use in various fields, including agrochemicals and pharmaceuticals. wikipedia.orggoogle.com Future research should aim to uncover the potential of this specific compound in emerging technologies.

Given its structure, this compound could serve as a valuable building block for the synthesis of novel agrochemicals, such as herbicides, fungicides, or insecticides. The specific substitution pattern may impart unique biological activities. Similarly, in medicinal chemistry, it could be a precursor for new therapeutic agents. The dichloropyridine moiety is present in some biologically active compounds, and the ethyl group could modulate properties like lipophilicity and metabolic stability. acs.org

Furthermore, the potential of this compound in materials science should be explored. Its derivatives could be investigated as components of functional polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The combination of the halogenated aromatic ring and the alkyl substituent could lead to materials with interesting electronic and photophysical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dichloro-4-ethylpyridine in laboratory settings?

- Methodological Answer : A practical approach involves nucleophilic aromatic substitution on pre-functionalized pyridine precursors. For example, substituting a chlorine atom at the 4-position of 2,6-dichloropyridine with an ethyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using ethylboronic acid. Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: DMF/H₂O) to balance yield and purity . Alternative methods include direct alkylation of 4-hydroxypyridine derivatives followed by chlorination, though steric hindrance may require tailored catalysts .

Q. How should researchers characterize the structure and purity of this compound?